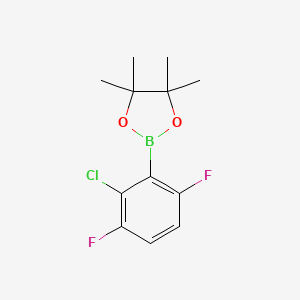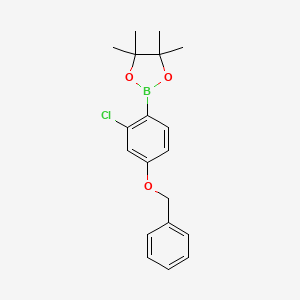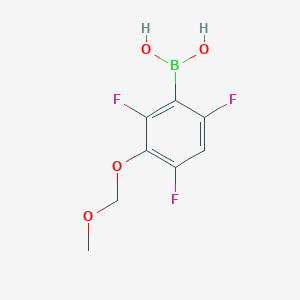
2-(5-Bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is particularly notable for its utility in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique combination of bromine and fluorine atoms on the aromatic ring, along with the tetramethyl-1,3,2-dioxaborolane moiety, makes it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2-fluoro-3-methylphenylboronic acid with a suitable reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium or nickel. The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity, making the process more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: This compound primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it acts as a boronic acid derivative to form carbon-carbon bonds. It can also participate in other reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., water, toluene).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Chemistry: In organic chemistry, this compound is widely used in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool for constructing diverse molecular architectures.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its incorporation into bioactive compounds can enhance their potency and selectivity.
Medicine: In medicinal chemistry, 2-(5-Bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of new therapeutic agents. Its use in cross-coupling reactions allows for the creation of novel drug candidates with improved pharmacological properties.
Industry: In the chemical industry, this compound is utilized in the production of advanced materials, including polymers and electronic devices. Its versatility in synthetic applications makes it an essential reagent for various industrial processes.
作用机制
The mechanism by which this compound exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety coordinates to a palladium catalyst, facilitating the transmetalation step where the organic halide (bromine) is replaced by an organoboron species. This process forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules.
Molecular Targets and Pathways:
Suzuki-Miyaura Reaction: The palladium catalyst coordinates to the boronic acid, followed by oxidative addition of the organic halide, transmetalation with the boronic acid, and reductive elimination to form the biaryl product.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to the formation of oxidized or reduced derivatives of the compound.
Substitution: Nucleophilic attack on the boronic acid derivative results in the substitution of the halide group with a nucleophile.
相似化合物的比较
Boronic Acids: Other boronic acids such as phenylboronic acid, (5-bromo-2-fluoro-3-methylphenyl)boronic acid, and (3-methylphenyl)boronic acid.
Organoboron Reagents: Compounds like bis(pinacolato)diboron and bis(catecholato)diboron.
Uniqueness: 2-(5-Bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific substitution pattern on the aromatic ring, which provides unique reactivity and selectivity in cross-coupling reactions. Its combination of bromine and fluorine atoms enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry.
属性
IUPAC Name |
2-(5-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-9(15)7-10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUBMRYLUFYXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














